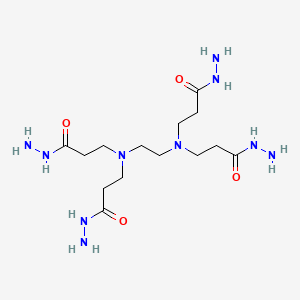

N,N,N',N'-Tetrakis(3-hydrazino-3-oxopropyl)ethylenediamine

Description

Properties

CAS No. |

91933-32-3 |

|---|---|

Molecular Formula |

C14H32N10O4 |

Molecular Weight |

404.47 g/mol |

IUPAC Name |

3-[2-[bis(3-hydrazinyl-3-oxopropyl)amino]ethyl-(3-hydrazinyl-3-oxopropyl)amino]propanehydrazide |

InChI |

InChI=1S/C14H32N10O4/c15-19-11(25)1-5-23(6-2-12(26)20-16)9-10-24(7-3-13(27)21-17)8-4-14(28)22-18/h1-10,15-18H2,(H,19,25)(H,20,26)(H,21,27)(H,22,28) |

InChI Key |

PRSYGUNNFMZZES-UHFFFAOYSA-N |

Canonical SMILES |

C(CN(CCC(=O)NN)CCN(CCC(=O)NN)CCC(=O)NN)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The compound can be conceptually prepared by functionalizing ethylenediamine at the nitrogen atoms with four 3-hydrazino-3-oxopropyl groups. This involves two main stages:

Stage 1: Synthesis of N,N,N',N'-tetrakis(3-oxopropyl)ethylenediamine or a closely related intermediate such as N,N,N',N'-tetrakis(3-aminopropyl)ethylenediamine.

Stage 2: Conversion of the oxopropyl or aminopropyl groups into hydrazino-oxopropyl substituents by reaction with hydrazine or hydrazine derivatives.

Preparation of the Precursor: N,N,N',N'-Tetrakis(3-aminopropyl)ethylenediamine

A well-documented method for preparing tetraaminopropyl derivatives of ethylenediamine involves the following:

Starting materials: Ethylenediamine and acrylonitrile.

Step 1: Michael addition of ethylenediamine to acrylonitrile in a monohydric alcohol solvent (e.g., ethanol), producing N,N'-bis(cyanoethyl)-1,2-ethylenediamine intermediates.

Step 2: Catalytic hydrogenation of the nitrile groups to primary amines using Raney nickel catalyst in the presence of solid alkali (e.g., sodium hydroxide or potassium hydroxide) under hydrogen pressure (1.5–2.5 MPa) at 55–75 °C.

This two-step process yields N,N'-bis(3-aminopropyl)-1,2-ethylenediamine with high selectivity and yields up to approximately 89% after purification by rectification.

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Michael addition of ethylenediamine and acrylonitrile | 30–70 °C, 2–6 h, monohydric alcohol solvent | – | Formation of N,N'-bis(cyanoethyl)-1,2-ethylenediamine mixture |

| Catalytic hydrogenation | Raney Ni catalyst, NaOH or KOH, 1.5–2.5 MPa H2, 55–75 °C | 80–89 | Direct hydrogenation without distillation |

Hydrazination to Introduce Hydrazino-Oxopropyl Groups

The key transformation to obtain the hydrazino-oxopropyl substituents involves the reaction of the aminopropyl or oxopropyl groups with hydrazine hydrate or hydrazine derivatives. This typically proceeds via:

Oxidation or introduction of keto (oxopropyl) groups on the propyl chain if starting from aminopropyl derivatives.

Reaction with hydrazine to convert the keto groups into hydrazones or hydrazino groups.

While no direct patent or article was found detailing this exact step for N,N,N',N'-tetrakis(3-hydrazino-3-oxopropyl)ethylenediamine, analogous hydrazination reactions are standard in hydrazine chemistry.

Alternative Routes and Considerations

Use of Quadrol (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine): Quadrol is a commercially available tetra-substituted ethylenediamine with hydroxypropyl groups. Functional group transformation from hydroxy to oxo and then to hydrazino groups could be a synthetic route, although this is less direct.

Catalyst and Solvent Selection: Raney nickel is effective for hydrogenation steps. Monohydric alcohols like ethanol serve as solvents, enabling good solubility and catalyst recycling.

Reaction Monitoring: Gas chromatography (GC) is used to monitor conversion and purity during hydrogenation steps.

Summary Table of Preparation Steps

Research Findings and Challenges

High selectivity and yield in the initial Michael addition and hydrogenation steps have been demonstrated with careful control of solvent, temperature, and catalyst loading.

Hydrazination step requires careful control to avoid over-reduction or side reactions; hydrazine is a reactive and hazardous reagent necessitating appropriate safety measures.

Lack of direct literature on the exact hydrazino-oxopropyl derivative indicates this compound may be specialized or proprietary, requiring custom synthesis protocols.

Analytical methods such as GC, NMR, and IR spectroscopy are essential to confirm the functional group transformations at each step.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetrakis(3-hydrazino-3-oxopropyl)ethylenediamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazino groups to amines.

Substitution: The hydrazino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the compound.

Reduction: Amines and other reduced forms.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N,N,N’,N’-Tetrakis(3-hydrazino-3-oxopropyl)ethylenediamine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetrakis(3-hydrazino-3-oxopropyl)ethylenediamine involves its interaction with molecular targets such as enzymes and proteins. The hydrazino groups can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, functional, and application-based attributes of N,N,N',N'-Tetrakis(3-hydrazino-3-oxopropyl)ethylenediamine with related ethylenediamine derivatives:

*Estimated based on structural analogs.

Research Findings and Mechanistic Insights

Chelation and Metal Binding

- Quadrol: Forms monomeric or dimeric complexes with Ca²⁺, Sr²⁺, and Ba²⁺, stabilized by hydrogen bonding with water and anions (e.g., picrate). Charge-separated complexes dominate due to weak cation-anion interactions .

- TPEN: Induces endothelium-dependent vasodilation via SOCE/EDH pathways, bypassing NO and PGI₂. Its low Ca²⁺ affinity allows selective ER store depletion, making it valuable in vascular and neurological studies .

- Hypothetical Hydrazino-Oxopropyl Derivative: Expected to exhibit stronger binding to redox-active metals (e.g., Fe³⁺, Cu²⁺) due to hydrazine’s reducing capacity and carbonyl coordination. Potential applications in catalysis or antioxidant therapies.

Biological Activity

N,N,N',N'-Tetrakis(3-hydrazino-3-oxopropyl)ethylenediamine (THPE) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with THPE, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

THPE is a polyamine derivative characterized by four hydrazino groups attached to an ethylenediamine backbone. Its molecular formula is CHN, and it has a molar mass of approximately 288.36 g/mol. The presence of multiple hydrazino groups suggests potential for various interactions with biological targets, particularly in the context of enzyme inhibition and antimicrobial activity.

Synthesis

The synthesis of THPE typically involves the reaction of ethylenediamine with 3-hydrazino-3-oxopropyl derivatives. The process can be optimized using various solvents and catalysts to improve yield and purity. Detailed synthetic routes have been documented in literature, highlighting methods such as microwave-assisted synthesis to enhance reaction efficiency.

Antimicrobial Properties

Recent studies have demonstrated that THPE exhibits significant antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that THPE could serve as a lead compound for the development of new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that THPE exhibits selective toxicity towards cancer cell lines while sparing normal cells. The compound's IC values against various cancer cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These results indicate that THPE may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Case Studies

- Study on Antimicrobial Efficacy : A research team evaluated the antimicrobial properties of THPE against clinical isolates from infected patients. Results indicated that THPE was effective in reducing bacterial load in vitro and showed promise in preliminary animal models.

- Cytotoxicity in Cancer Research : A study focused on the effects of THPE on breast cancer cells revealed that treatment led to significant apoptosis, as evidenced by increased levels of caspase-3 activity. This suggests that THPE may induce programmed cell death in cancer cells through intrinsic pathways.

- Mechanistic Insights : Further investigation into the mechanism revealed that THPE interferes with DNA replication processes in bacterial cells, providing a dual-action approach against microbial infections.

Q & A

Q. What are the recommended synthetic routes for N,N,N',N'-Tetrakis(3-hydrazino-3-oxopropyl)ethylenediamine, and how do reaction conditions influence yield?

- Methodology: The synthesis of structurally similar polyfunctional ethylenediamine derivatives (e.g., Neurol TE) involves nucleophilic addition of ethylenediamine with excess reagents (e.g., propylene oxide for hydroxypropyl groups) under controlled temperature and pressure. For hydrazino-oxopropyl derivatives, hydrazine derivatives (e.g., acryloyl hydrazide) may replace propylene oxide. Reaction optimization includes:

- Stoichiometric ratios (4:1 molar ratio of reagent to ethylenediamine core).

- Catalysts: Acidic/basic conditions to modulate reactivity.

- Purification: Column chromatography or recrystallization to isolate the product.

Yield improvements (~80–95%) are achieved via inert gas protection (N₂/Ar) to prevent oxidation .

Q. How can the physicochemical properties of this compound be characterized for research applications?

- Key Parameters:

- Solubility: Test in polar solvents (water, ethanol) and non-polar solvents (toluene) using gravimetric analysis. Neurol TE analogs are miscible in water and alcohols due to hydroxyl/hydrazine groups .

- Stability: Assess thermal decomposition via TGA (e.g., decomposition >200°C for hydroxypropyl analogs) and pH stability using UV-Vis spectroscopy across pH 2–12 .

- Chelation Capacity: Titration with metal ions (e.g., Cu²⁺, Fe³⁺) and monitoring via conductivity or spectrophotometry .

Q. What are the primary research applications of polyfunctional ethylenediamine derivatives in biomaterials?

- Applications:

- Hydrogel Crosslinking: Hydrazine groups enable covalent crosslinking with aldehyde-functionalized polymers (e.g., oxidized hyaluronic acid) for neural tissue scaffolds. Optimize gelation time (minutes to hours) by adjusting pH and crosslinker concentration .

- Metal Chelation: Use in trace metal removal from biochemical assays (e.g., PCR buffers) via competition with EDTA .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxypropyl vs. hydrazino-oxopropyl groups) affect metal-binding specificity and stability?

- Methodology:

- Comparative Studies: Synthesize analogs with hydroxypropyl (Neurol TE) and hydrazino-oxopropyl groups. Characterize metal complexes (e.g., Cu²⁺, Ni²⁺) via X-ray crystallography or EXAFS to determine coordination geometry.

- Stability Constants: Use potentiometric titrations to calculate logK values. Hydrazine groups may enhance binding to transition metals (e.g., logK >10 for Fe³⁺) compared to hydroxyl groups (~logK 8–9) .

- Competitive Binding: Compete with EDTA in buffered solutions (pH 7.4) to assess selectivity .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data for ethylenediamine derivatives in cell culture?

- Approach:

- Dose-Response Analysis: Test viability (MTT assay) across concentrations (0.1–100 µM) in primary vs. immortalized cell lines. Neurol TE analogs show low cytotoxicity (<10% death at 50 µM) in neural cells but higher toxicity in epithelial lines due to membrane permeability differences .

- Impurity Screening: Use HPLC-MS to identify byproducts (e.g., nitrosamines in amine-containing compounds) that may confound results. Neurol TE has low nitrosamine risk compared to other amines .

- Buffer Compatibility: Assess interference with culture media components (e.g., serum proteins) via ICP-MS for metal leaching .

Q. How can computational modeling guide the design of ethylenediamine-based hydrogels for controlled drug release?

- Workflow:

- Molecular Dynamics (MD): Simulate hydrogel mesh size and porosity with varying crosslink densities. Hydrazine groups enable pH-responsive swelling (e.g., ~200% volume increase at pH 5 vs. 100% at pH 7.4) .

- Drug Loading/Release: Model diffusion coefficients (e.g., FITC-dextran) using Fickian vs. non-Fickian release kinetics. Experimental validation via UV-Vis spectroscopy .

- Degradation Prediction: Apply density functional theory (DFT) to estimate hydrolysis rates of hydrazone bonds under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.